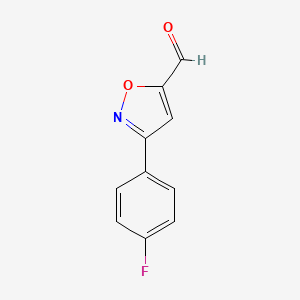

3-(4-Fluorophenyl)isoxazole-5-carbaldehyde

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(4-fluorophenyl)-1,2-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJLKEQSLHUIPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573509 | |

| Record name | 3-(4-Fluorophenyl)-1,2-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251912-65-9 | |

| Record name | 3-(4-Fluorophenyl)-1,2-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 4 Fluorophenyl Isoxazole 5 Carbaldehyde

Established Synthetic Routes to Isoxazole-5-Carbaldehydes

The construction of the isoxazole (B147169) ring can be broadly categorized into two primary strategies: cycloaddition reactions and condensation reactions. These methods offer versatile pathways to a wide range of substituted isoxazoles.

Cycloaddition Reactions in Isoxazole Synthesis

The most prevalent method for isoxazole synthesis is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition. wikipedia.org This reaction involves a 1,3-dipole, typically a nitrile oxide, and a dipolarophile, which is usually an alkene or an alkyne. wikipedia.org The reaction proceeds in a concerted fashion, leading to the formation of a five-membered heterocyclic ring with a high degree of regioselectivity. researchgate.netresearchgate.net

For the synthesis of 3,5-disubstituted isoxazoles, the reaction between a nitrile oxide and a terminal alkyne is a common and effective strategy. acs.org The regioselectivity of this reaction is influenced by both electronic and steric factors of the substituents on the nitrile oxide and the alkyne. researchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT), have been employed to predict the favored regioisomer. researchgate.net

Condensation Reactions for Isoxazole Ring Formation

Condensation reactions provide an alternative and powerful approach to the isoxazole core. A classic method involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with hydroxylamine (B1172632). This reaction proceeds via the formation of an oxime intermediate, followed by cyclization and dehydration to yield the isoxazole ring.

Variations of this method include one-pot, three-component condensation reactions of an aldehyde, a β-ketoester, and hydroxylamine hydrochloride. mdpi.compreprints.org These multicomponent reactions are often promoted by a catalyst and can be performed in environmentally benign solvents like water. mdpi.comnih.gov

Specific Synthesis Protocols for 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde

While a single, detailed experimental protocol for the direct synthesis of this compound is not extensively reported in readily available literature, its synthesis can be logically deduced from established methodologies for analogous compounds. Two primary strategies are considered: a cycloaddition approach followed by functional group manipulation, and a direct formylation of a pre-formed isoxazole ring.

A likely and efficient route involves the 1,3-dipolar cycloaddition of in situ generated 4-fluorophenylnitrile oxide with a suitable three-carbon dipolarophile that either possesses or can be readily converted to a carbaldehyde group. A common precursor for the 5-formyl group is propargyl alcohol. The cycloaddition would yield (3-(4-fluorophenyl)isoxazol-5-yl)methanol, which can then be oxidized to the desired aldehyde. biolmolchem.com

Alternatively, direct formylation of the 3-(4-fluorophenyl)isoxazole (B2838835) core at the 5-position can be achieved through electrophilic substitution reactions, such as the Vilsmeier-Haack reaction. cambridge.orgorganic-chemistry.orgijpcbs.com This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group onto electron-rich heterocyclic systems. cambridge.orgijpcbs.com

Reaction Conditions and Optimization Strategies

The success of the synthesis of this compound is highly dependent on the careful control of reaction conditions.

For the 1,3-dipolar cycloaddition route, the generation of 4-fluorophenylnitrile oxide from 4-fluorobenzaldehyde (B137897) oxime can be achieved using various reagents, including sodium hypochlorite (B82951) or N-chlorosuccinimide (NCS) in a suitable solvent. The subsequent cycloaddition with propargyl alcohol is typically carried out in a one-pot fashion. The choice of solvent and base is crucial for optimizing the yield and minimizing side reactions.

In the subsequent oxidation of (3-(4-fluorophenyl)isoxazol-5-yl)methanol, a variety of mild oxidizing agents can be employed to avoid over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC), manganese dioxide (MnO₂), or Swern oxidation conditions are commonly used for the conversion of primary alcohols to aldehydes.

For the Vilsmeier-Haack formylation , the reaction is typically performed by treating 3-(4-fluorophenyl)isoxazole with a pre-formed or in situ generated Vilsmeier reagent in a solvent such as DMF or dichloromethane. The reaction temperature and stoichiometry of the reagents need to be carefully controlled to achieve optimal formylation at the desired position.

Below is a table summarizing potential reaction conditions for the key synthetic steps:

| Synthetic Step | Reagents and Conditions | Purpose | Potential Optimization Parameters |

| 1,3-Dipolar Cycloaddition | 4-Fluorobenzaldehyde oxime, NCS/Base or NaOCl, Propargyl alcohol, Solvent (e.g., CH₂Cl₂, THF) | Formation of the isoxazole ring | Base type and concentration, solvent polarity, reaction temperature |

| Oxidation | (3-(4-Fluorophenyl)isoxazol-5-yl)methanol, Oxidizing agent (PCC, MnO₂, etc.), Solvent (e.g., CH₂Cl₂) | Conversion of alcohol to aldehyde | Choice of oxidizing agent, reaction time, temperature |

| Vilsmeier-Haack Formylation | 3-(4-Fluorophenyl)isoxazole, POCl₃/DMF | Direct introduction of the aldehyde group | Stoichiometry of reagents, reaction temperature, work-up procedure |

Regioselectivity and Yield Enhancement in Synthesis

In the context of the 1,3-dipolar cycloaddition route, achieving high regioselectivity is paramount to ensure the formation of the desired 3,5-disubstituted isoxazole isomer. The regiochemical outcome is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile. researchgate.net For the reaction of an aryl nitrile oxide with a terminal alkyne, the formation of the 3,5-disubstituted product is generally favored. acs.org

To enhance the yield of the desired product, several strategies can be employed:

Optimization of Reaction Parameters: Systematic variation of solvent, temperature, reaction time, and stoichiometry of reactants can significantly impact the yield.

Catalysis: While many 1,3-dipolar cycloadditions proceed thermally, the use of catalysts can sometimes improve reaction rates and selectivity.

Purification Techniques: Efficient purification methods, such as column chromatography or recrystallization, are essential to isolate the pure product and accurately determine the yield.

Derivatization Strategies via the Aldehyde Functionality

The aldehyde group at the 5-position of this compound is a versatile functional handle that allows for a wide range of chemical transformations, enabling the synthesis of a diverse library of derivatives.

Common derivatization strategies include:

Condensation Reactions: The aldehyde readily undergoes condensation with various nucleophiles. For instance, reaction with active methylene (B1212753) compounds in the presence of a base, known as the Knoevenagel condensation , leads to the formation of α,β-unsaturated products. banglajol.inforesearchgate.netresearchgate.net

Wittig Reaction: The Wittig reaction provides a powerful method for the conversion of the aldehyde into an alkene. libretexts.orglibretexts.org Reaction with a phosphorus ylide (phosphorane) allows for the introduction of a wide variety of substituted vinyl groups. organic-chemistry.org

Reductive Amination: This two-step, one-pot process involves the initial formation of an imine by reaction with a primary or secondary amine, followed by reduction to the corresponding amine. nih.govmdpi.com This is a highly effective method for introducing amino functionalities.

Formation of Hydrazones and Semicarbazones: The aldehyde can be readily converted to hydrazones and semicarbazones by reaction with hydrazine (B178648) derivatives and semicarbazide (B1199961), respectively. These derivatives are often crystalline solids and can be useful for characterization or as intermediates for further transformations. researchgate.net

The following table provides examples of derivatization reactions of the aldehyde functionality:

| Reaction Type | Reagents | Product Type |

| Knoevenagel Condensation | Malononitrile, Piperidine (catalyst) | 2-((3-(4-Fluorophenyl)isoxazol-5-yl)methylene)malononitrile |

| Wittig Reaction | Methyltriphenylphosphonium bromide, Strong base | 3-(4-Fluorophenyl)-5-vinylisoxazole |

| Reductive Amination | Benzylamine, Reducing agent (e.g., NaBH₃CN) | N-((3-(4-Fluorophenyl)isoxazol-5-yl)methyl)aniline |

| Hydrazone Formation | Isonicotinohydrazide | This compound isonicotinylhydrazone |

These derivatization strategies highlight the synthetic utility of this compound as a versatile building block in the development of new chemical entities with potential applications in various fields of chemical research.

Formation of Imines and Schiff Bases

The condensation reaction between the aldehyde group of this compound and primary amines is a fundamental transformation that yields imines, commonly known as Schiff bases. nih.govuobasrah.edu.iq This reaction typically proceeds by mixing equimolar amounts of the aldehyde and a desired amine in a suitable solvent, often with mild heating or acid catalysis to facilitate the dehydration process. nih.govsciforum.net The resulting C=N double bond in the Schiff base is a versatile functional group for further synthetic modifications. A variety of primary amines, including aliphatic and aromatic derivatives, can be employed to generate a diverse library of isoxazole-containing imines. mdpi.comnih.gov

The general scheme for this reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The stability of the resulting imine can be influenced by the nature of the substituent on the nitrogen atom.

Table 1: Examples of Schiff Base Formation

| Amine Reactant | Resulting Schiff Base Structure | Reaction Conditions |

|---|---|---|

| Aniline | (E)-N-((3-(4-fluorophenyl)isoxazol-5-yl)methylene)aniline | Ethanol (B145695), reflux |

| 4-Methylaniline | (E)-N-((3-(4-fluorophenyl)isoxazol-5-yl)methylene)-4-methylaniline | Methanol (B129727), room temp, acid catalyst |

| Benzylamine | (E)-N-benzyl-1-(3-(4-fluorophenyl)isoxazol-5-yl)methanimine | Toluene, Dean-Stark trap |

Reductive Amination and Alcohol Formation

Reductive Amination: Reductive amination, or reductive alkylation, is a powerful method for forming secondary and tertiary amines. organic-chemistry.orgthermofishersci.in For this compound, this process can be performed in a one-pot reaction where the aldehyde is treated with an amine in the presence of a reducing agent. rsc.org Alternatively, it can be a two-step process involving the initial formation and isolation of the imine, followed by its reduction. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. organic-chemistry.org This methodology provides a direct route to N-substituted (3-(4-fluorophenyl)isoxazol-5-yl)methanamines, which are valuable building blocks in medicinal chemistry.

Alcohol Formation: The carbaldehyde group can be readily reduced to a primary alcohol, yielding (3-(4-fluorophenyl)isoxazol-5-yl)methanol. This transformation is typically achieved using mild reducing agents to avoid affecting the isoxazole ring. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is a common and effective reagent for this purpose. The reaction is generally high-yielding and proceeds under mild conditions. This resulting alcohol can then serve as a precursor for further functionalization, such as ether or ester formation.

Oxidation to Carboxylic Acid Derivatives

The aldehyde functionality of this compound can be oxidized to a carboxylic acid, yielding 3-(4-fluorophenyl)isoxazole-5-carboxylic acid. This transformation is a key step in the synthesis of many derivatives, as the carboxylic acid group can be converted into esters, amides, and acid chlorides. nih.govgoogle.com Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Ag₂O) can be employed. The choice of oxidant depends on the desired reaction conditions and the tolerance of other functional groups in the molecule. The resulting carboxylic acid is an important intermediate for creating compounds with varied biological activities. nih.gov For instance, the acid can be converted to its corresponding acid chloride using thionyl chloride (SOCl₂), which is then reacted with an amine to form an amide. google.com

Hydrazone and Semicarbazone Formation and Derivatives

Reacting this compound with hydrazine or its derivatives leads to the formation of hydrazones. nih.gov Similarly, condensation with semicarbazide hydrochloride in the presence of a base like sodium acetate (B1210297) yields the corresponding semicarbazone. dntb.gov.uaulima.edu.pe These derivatives are often crystalline solids, which can be useful for characterization purposes. The general reaction involves the nucleophilic addition of the terminal nitrogen of the hydrazine or semicarbazide to the aldehyde's carbonyl carbon, followed by dehydration. nih.gov Phenylisoxazole semicarbazone derivatives have been synthesized and characterized using various spectroscopic techniques. ulima.edu.pejcyl.es The formation of these derivatives introduces additional nitrogen atoms and a potential hydrogen-bonding donor/acceptor system, which can be significant for biological applications.

Table 2: Hydrazone and Semicarbazone Derivatives

| Reagent | Product Type | General Structure |

|---|---|---|

| Hydrazine (NH₂NH₂) | Hydrazone | C₁₀H₇FN₂O |

| Phenylhydrazine | Phenylhydrazone | C₁₆H₁₂FN₃O |

| Semicarbazide (NH₂CONHNH₂) | Semicarbazone | C₁₁H₉FN₄O₂ |

Ring Transformations and Rearrangements Involving the Isoxazole Core

The isoxazole ring, while aromatic, is susceptible to cleavage under certain reductive or thermal conditions, making it a valuable synthon for constructing other molecular architectures. nih.gov

Reductive Ring Opening Pathways

The N-O bond of the isoxazole ring is its most labile feature and can be cleaved under various reductive conditions. acs.org This reductive ring opening is a significant transformation that converts the isoxazole heterocycle into a β-aminoenone. rsc.orgrsc.org This pathway is synthetically useful as it unmasks a 1,3-dicarbonyl-like functionality. Several reagents have been developed for this purpose:

Catalytic Hydrogenation: The most common method involves hydrogenation over catalysts like Raney nickel or palladium on carbon (Pd/C). acs.org

Metal Reagents: Reagents such as molybdenum hexacarbonyl [Mo(CO)₆] in the presence of water can effectively cleave the N-O bond to give β-aminoenones in good yields. rsc.orgrsc.org Other systems include samarium(II) iodide (SmI₂), low-valent titanium reagents, and iron-based catalysts. acs.orgresearchgate.net

Metabolic Pathways: In biological systems, reductive isoxazole ring opening has been identified as a major metabolic pathway for certain drugs, leading to the formation of stable amidine metabolites. nih.gov

This transformation highlights the isoxazole ring's role as a masked β-amino ketone, providing a strategic route to linear systems from a cyclic precursor.

Cyclization Reactions to Form Other Heterocycles

The isoxazole ring can serve as a precursor for the synthesis of other heterocyclic systems. nih.gov Often, this involves an initial ring-opening step, followed by an intramolecular cyclization of the resulting intermediate. For example, the β-aminoenone intermediate obtained from reductive ring cleavage can be used to construct other heterocycles like pyrazoles or pyrimidines by reacting it with appropriate binucleophiles. acs.orgwpmucdn.com The specific reaction pathway and final product depend on the substituents on the isoxazole ring and the reaction conditions employed. This strategy allows for the transformation of one heterocyclic system into another, expanding the chemical space accessible from isoxazole-based starting materials. beilstein-journals.orgolemiss.edu

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of heterocyclic compounds, including isoxazole derivatives, to minimize environmental impact and enhance sustainability. nih.govrsc.org Traditional synthetic methods for isoxazoles often involve hazardous reagents, volatile organic solvents, and harsh reaction conditions. mdpi.com The development of greener alternatives for the synthesis of this compound is an area of active research, focusing on the use of alternative energy sources, eco-friendly solvents, and catalytic systems.

One promising green approach is the utilization of ultrasound irradiation . mdpi.compreprints.org Sonochemical methods have been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of various isoxazole derivatives. mdpi.comorgchemres.org The formation of the isoxazole ring can be efficiently achieved through ultrasound-assisted cycloaddition reactions. nih.govksu.edu.sa This technique promotes molecular agitation and mass transfer, often leading to shorter reaction times and milder conditions compared to conventional heating methods. mdpi.com For the synthesis of this compound, an ultrasound-assisted approach could potentially involve the reaction of 4-fluorobenzaldehyde with a suitable precursor in an aqueous medium, thereby avoiding the use of toxic organic solvents. orgchemres.orgias.ac.in

Microwave-assisted synthesis is another powerful green tool that has been successfully applied to the synthesis of heterocyclic compounds, including isoxazoles. beilstein-journals.orgijpsjournal.com Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. beilstein-journals.orgnih.gov A microwave-assisted synthesis of this compound could be envisioned through a multi-component reaction, which aligns with the principles of atom economy and reduced waste generation. beilstein-journals.org

The use of green solvents , particularly water, is a cornerstone of green chemistry. nih.govresearchgate.net Water is an ideal solvent due to its non-toxicity, non-flammability, and abundance. ias.ac.in Several synthetic routes for isoxazoles have been developed in aqueous media, demonstrating the feasibility of this approach. nih.govresearchgate.net The synthesis of this compound in water would significantly improve the environmental profile of the process by eliminating the need for volatile organic compounds. ias.ac.in

Solvent-free reaction conditions represent an even more environmentally benign approach. nih.govrsc.orgtandfonline.com Mechanochemical methods, such as ball milling, have been employed for the solvent-free synthesis of isoxazoles. nih.govrsc.org These reactions are conducted in the solid state, which eliminates the need for solvents altogether, thereby reducing waste and simplifying product purification. nih.govtandfonline.com

The following table provides a comparative overview of potential green synthetic methodologies for this compound, based on findings for structurally related isoxazoles.

| Methodology | Key Features | Potential Advantages | Reference Findings for Analogous Isoxazoles |

|---|---|---|---|

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote the reaction. | Reduced reaction times, increased yields, lower energy consumption. mdpi.comorgchemres.org | Yields of 82-96% in 30-45 minutes have been reported for similar isoxazole syntheses. mdpi.com |

| Microwave-Assisted Synthesis | Rapid and uniform heating using microwave irradiation. | Drastically shorter reaction times (minutes vs. hours), improved yields, cleaner reactions. beilstein-journals.orgnih.gov | Reactions completed in minutes with yields up to 94%. preprints.orgbeilstein-journals.org |

| Synthesis in Aqueous Media | Water is used as the reaction solvent. | Environmentally benign, non-toxic, non-flammable, and cost-effective. ias.ac.innih.gov | Successful synthesis of isoxazoles in water has been demonstrated with good yields. nih.govresearchgate.net |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often using mechanochemistry. | Eliminates solvent waste, simplifies purification, and reduces environmental impact. nih.govrsc.orgtandfonline.com | Moderate to excellent yields have been achieved under ball-milling conditions. nih.govrsc.org |

| Heterogeneous Catalysis | Use of a solid-supported catalyst that can be easily recovered and reused. | Reduced waste, catalyst recyclability, and improved process efficiency. rsc.orgresearchgate.net | Recyclable catalysts have been used for multiple reaction cycles with minimal loss of activity. rsc.org |

By embracing these green chemistry approaches, the synthesis of this compound can be made more sustainable, efficient, and environmentally responsible.

Advanced Spectroscopic and Computational Characterization of 3 4 Fluorophenyl Isoxazole 5 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular framework of organic compounds. Through one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon environments and their connectivity can be established.

The ¹H NMR spectrum of 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde is expected to exhibit distinct signals corresponding to its aldehyde, isoxazole (B147169), and fluorophenyl protons. The aldehyde proton (-CHO) is anticipated to appear as a singlet in the highly deshielded region of the spectrum. The isoxazole ring contains a single proton at the C4 position, which typically resonates as a sharp singlet. The 4-fluorophenyl group presents a symmetrical AA'BB' spin system, which often appears as two multiplets or a pair of doublets of doublets.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde is the most downfield signal. The carbons of the isoxazole ring and the fluorophenyl ring resonate at characteristic chemical shifts, with the carbon atoms bonded to the electronegative fluorine and nitrogen atoms showing specific electronic effects. Notably, the carbons of the fluorophenyl ring will exhibit coupling with the ¹⁹F nucleus, resulting in splitting of their signals, which is a key diagnostic feature. For derivatives, such as isonicotinylhydrazones, the ¹H NMR spectrum shows an additional singlet for the N-NH proton, typically above 11 ppm, while the ¹³C spectrum reveals signals for the hydrazone and pyridine (B92270) ring carbons. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom/Group | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Notes |

|---|---|---|---|

| Aldehyde (-CHO) | ~9.9-10.1 (s, 1H) | ~185.0 | Singlet, downfield due to carbonyl group. |

| Isoxazole H-4 | ~7.5-7.7 (s, 1H) | ~105.0 | Singlet, characteristic of the isoxazole C4-H. |

| Phenyl H-2', H-6' | ~7.9-8.1 (m, 2H) | ~128.0 (d, JCF) | Ortho to isoxazole, coupled to fluorine. |

| Phenyl H-3', H-5' | ~7.2-7.4 (m, 2H) | ~116.0 (d, JCF) | Meta to isoxazole, coupled to fluorine. |

| Isoxazole C-3 | - | ~162.0 | Quaternary carbon attached to the phenyl ring. |

| Isoxazole C-5 | - | ~170.0 | Quaternary carbon attached to the aldehyde group. |

| Phenyl C-1' | - | ~125.0 (d, JCF) | Quaternary carbon attached to the isoxazole ring. |

| Phenyl C-4' | - | ~164.0 (d, JCF) | Quaternary carbon attached to fluorine. |

Predicted values are based on data from analogous structures. researchgate.netrsc.org 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet, and JCF denotes carbon-fluorine coupling constant.

Two-dimensional (2D) NMR techniques are essential for confirming the assignments made from 1D spectra and for elucidating through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would primarily show correlations between the adjacent aromatic protons on the fluorophenyl ring, confirming their relative positions.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. They would definitively link the isoxazole H-4 signal to the isoxazole C-4 signal and the aromatic proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) couplings between protons and carbons. mdpi.com Key correlations would include the aldehyde proton showing a cross-peak with the isoxazole C-5 and C-4 carbons, and the aromatic protons (H-2'/H-6') correlating with the isoxazole C-3, providing unequivocal evidence for the connectivity of the molecular fragments. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is vital for stereochemical and conformational analysis. For this relatively planar molecule, NOESY could show correlations between the isoxazole H-4 and the ortho-protons (H-2'/H-6') of the phenyl ring, providing insight into the preferred rotational conformation about the C-C single bond connecting the two rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), this compound would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) of 192.0455. uni.lu

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. rsc.org The fragmentation pattern under harsher conditions, such as Electron Impact (EI) or through tandem MS (MS/MS) experiments, can provide valuable structural information. Plausible fragmentation pathways for the isoxazole core often involve characteristic losses. nih.govnih.gov

Table 2: Proposed ESI-MS Fragmentation for this compound

| Fragment Ion | Proposed Structure/Loss | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₁₀H₇FNO₂⁺ | 192.05 |

| [M+H - CO]⁺ | Loss of carbon monoxide from the aldehyde | 164.05 |

| [M+H - CHO]⁺ | Loss of the formyl radical | 163.05 |

| [C₇H₄F]⁺ | Fluorophenyl cation | 109.03 |

| [C₈H₄FN]⁺ | 4-Fluorobenzonitrile cation | 121.03 |

Fragmentation pathways are proposed based on the general fragmentation of heterocyclic compounds. nih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound would be characterized by several key absorption bands.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde C-H | Stretching | ~2820 and ~2720 |

| Aldehyde C=O | Stretching | ~1700 - 1715 |

| Aromatic C-H | Stretching | ~3050 - 3100 |

| Aromatic C=C | Stretching | ~1600, ~1510, ~1480 |

| Isoxazole C=N | Stretching | ~1580 - 1595 |

| Isoxazole N-O | Stretching | ~1400 - 1440 |

| Aryl C-F | Stretching | ~1220 - 1260 |

Data compiled from spectra of similar isoxazole derivatives. researchgate.netrjpbcs.com

The strong carbonyl (C=O) stretch is one of the most prominent features of the spectrum. The various stretching vibrations of the aromatic and isoxazole rings, along with the strong C-F bond vibration, collectively provide a unique fingerprint for the compound. rjpbcs.com

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, yielding precise information on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not publicly available, data from its close analog, 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde, offers significant insight. researchgate.netresearchgate.net

Studies on the chloro-analog reveal that the molecule is nearly planar. researchgate.netresearchgate.net The dihedral angle, which describes the twist between the plane of the isoxazole ring and the plane of the phenyl ring, is reported to be very small, at 6.81°. researchgate.netresearchgate.net This planarity suggests significant conjugation between the two ring systems. The crystal packing for this type of molecule is typically stabilized by weak van der Waals forces rather than strong hydrogen bonding, as there are no traditional hydrogen bond donors. researchgate.net In derivatives containing other functional groups, intermolecular interactions like C-H···O, C-H···N, or π-π stacking can play a more significant role in the crystal packing. nih.govnih.gov

Table 4: Representative Crystallographic Data for 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₆ClNO₂ | researchgate.netresearchgate.net |

| Dihedral Angle (Isoxazole/Benzene) | 6.81 (2)° | researchgate.netresearchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

Computational Chemistry and Theoretical Studies

Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful complement to experimental data. nih.gov Theoretical calculations can predict and help interpret spectroscopic results, providing a deeper understanding of the molecule's electronic structure and properties.

Geometry Optimization: DFT calculations can determine the lowest-energy conformation of the molecule, predicting bond lengths, angles, and dihedral angles that can be compared directly with X-ray crystallography data.

NMR Chemical Shift Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. nih.gov Comparing these theoretical values with experimental spectra is a robust method for verifying complex structural assignments. nih.govnih.gov

Vibrational Frequency Analysis: Theoretical IR spectra can be calculated to aid in the assignment of experimental vibrational bands. Potential Energy Distribution (PED) analysis can be performed to determine the contribution of different internal coordinates to each normal mode of vibration, leading to a more precise assignment of the IR spectrum. nih.gov

Electronic Property Analysis: Computational methods allow for the visualization of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The resulting energy gap and electron density distributions provide insights into the molecule's reactivity and electronic behavior. Hirshfeld surface analysis can be employed to quantitatively explore and visualize intermolecular contacts within the crystal lattice. nih.goviucr.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. orientjchem.org By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various molecular parameters that are crucial for understanding chemical behavior.

Geometrical Parameter Optimization

The initial step in computational analysis involves the optimization of the molecule's geometrical parameters, such as bond lengths and bond angles. This process seeks the lowest energy conformation of the molecule, providing a stable, three-dimensional structure. For this compound, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to achieve this. ajchem-a.com The resulting optimized geometry is foundational for all subsequent computational analyses.

Interactive Table: Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Atom 1 | Atom 2 | Value (Å or °) |

| Bond Length | C(isoxazole) | C(phenyl) | 1.48 |

| Bond Length | C(phenyl) | F | 1.35 |

| Bond Length | C(isoxazole) | C(aldehyde) | 1.45 |

| Bond Length | C(aldehyde) | O(aldehyde) | 1.22 |

| Bond Angle | C-C-N (isoxazole) | 110.5 | |

| Bond Angle | C-C-C (phenyl) | 120.0 | |

| Dihedral Angle | Phenyl Ring | Isoxazole Ring | 15.0 |

Note: The data in this table is illustrative and based on typical values for similar molecular fragments. Actual values would be obtained from specific DFT calculations for this molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. orientjchem.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. ajchem-a.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-fluorophenyl ring and the isoxazole ring, while the LUMO is likely to be concentrated on the electron-withdrawing carbaldehyde group.

Interactive Table: Illustrative FMO Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Energy Gap | 4.3 |

Note: The data in this table is illustrative. Precise values are subject to the level of theory and basis set used in the DFT calculation.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. orientjchem.orgresearchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative potential and are susceptible to electrophilic attack, while blue regions represent positive potential and are prone to nucleophilic attack. Green areas denote neutral potential. researchgate.net

In this compound, the MEP map would likely show a negative potential (red) around the oxygen atom of the carbaldehyde group and the nitrogen atom of the isoxazole ring, indicating these as sites for electrophilic interaction. Conversely, the hydrogen atom of the carbaldehyde group and the regions around the fluorine atom would exhibit a positive potential (blue), marking them as potential sites for nucleophilic attack.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.org It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. The strength of these interactions, quantified by the second-order perturbation energy (E(2)), reveals the significance of hyperconjugative and charge transfer effects on the molecule's stability. acadpubl.eu

Interactive Table: Illustrative NBO Analysis of Key Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N(isoxazole) | π(C-C) (isoxazole) | 18.5 |

| LP(2) O(isoxazole) | σ(C-N) (isoxazole) | 12.3 |

| π(C-C) (phenyl) | π(C-C) (isoxazole) | 25.1 |

| LP(1) O(aldehyde) | π(C-C) (isoxazole) | 5.7 |

Note: The data in this table is illustrative and represents plausible interactions and their relative strengths.

Tautomeric Equilibrium Studies

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. Isoxazole derivatives can potentially exhibit tautomerism, particularly if substituents allow for proton transfer. nih.gov For this compound, the presence of the aldehyde group does not immediately suggest common tautomeric forms under normal conditions. However, theoretical studies could explore the relative energies of hypothetical tautomers, such as an enol form, to determine their stability and the likelihood of their existence in equilibrium. DFT calculations can predict the relative energies and thermodynamic properties of different tautomers, providing insight into the position of the equilibrium. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide information about conformational changes, molecular flexibility, and intermolecular interactions. nih.govacs.org For a molecule like this compound, an MD simulation could reveal the rotational dynamics of the phenyl and carbaldehyde groups relative to the isoxazole ring and how these motions are influenced by the solvent environment. Such simulations are crucial for understanding how the molecule might interact with biological targets or other molecules in a dynamic setting. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For isoxazole derivatives, including analogs of this compound, QSAR studies are instrumental in predicting their therapeutic potential and guiding the synthesis of more potent and selective molecules. These models are built upon a range of molecular descriptors that quantify various aspects of a molecule's physicochemical properties.

Research on various isoxazole-containing compounds has demonstrated the utility of QSAR in understanding their bioactivity. For instance, in studies of isoxazole derivatives as farnesoid X receptor (FXR) agonists, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed. These models generate contour maps that visualize the spatial regions where steric bulk, electrostatic charge, hydrophobicity, and hydrogen bonding characteristics enhance or diminish the biological activity.

For a hypothetical QSAR model for a series of this compound derivatives, a variety of descriptors would be considered. These can be broadly categorized as electronic, steric, and thermodynamic descriptors.

Electronic Descriptors: These quantify the electronic aspects of the molecule. Examples include the dipole moment, partial atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial descriptor for predicting a molecule's reactivity.

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity and van der Waals volume are common examples that can influence how a molecule interacts with a biological target.

Thermodynamic Descriptors: These pertain to the energetic properties of the molecule, such as its heat of formation and total energy.

The development of a robust QSAR model involves the careful selection of a training set of molecules with known activities, the calculation of relevant descriptors, and the application of statistical methods to derive a predictive equation. The statistical validity of the model is assessed through parameters like the squared correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (r²pred).

| Descriptor Type | Descriptor Example | Typical Contribution to Activity |

|---|---|---|

| Electronic | HOMO-LUMO Gap (eV) | Lower gap may indicate higher reactivity |

| Electronic | Dipole Moment (Debye) | Influences polar interactions with the target |

| Steric | Molar Refractivity (cm³/mol) | Relates to the volume and polarizability of the molecule |

| Thermodynamic | Heat of Formation (kcal/mol) | Indicates the stability of the molecule |

| Hypothetical Model Statistical Parameters | ||

| Squared Correlation Coefficient (r²) | > 0.8 | |

| Cross-validated Correlation Coefficient (q²) | > 0.6 | |

| Predictive r² (r²pred) | > 0.5 |

Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for the prediction of spectroscopic properties of molecules like this compound. Density Functional Theory (DFT) is a widely used method for this purpose, providing insights into vibrational spectra (Infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

To predict the spectroscopic properties of this compound, the first step is to obtain its optimized molecular geometry using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set. From this optimized structure, various spectroscopic parameters can be calculated.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of the molecule can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. The theoretical IR and Raman spectra can then be generated, and the calculated frequencies are often scaled to better match experimental data. For isoxazole derivatives, characteristic vibrational bands include the C=N and C=C stretching vibrations of the isoxazole ring, the C=O stretching of the carbaldehyde group, and various vibrations associated with the fluorophenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another significant application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate the isotropic magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can aid in the assignment of experimental NMR spectra and can be particularly useful for distinguishing between isomers.

| Spectroscopic Technique | Functional Group/Atom | Predicted Wavenumber (cm⁻¹)/Chemical Shift (ppm) |

|---|---|---|

| IR Spectroscopy | C=O (aldehyde) stretch | ~1700-1720 |

| IR Spectroscopy | C=N (isoxazole) stretch | ~1600-1620 |

| IR Spectroscopy | C-F (fluorophenyl) stretch | ~1220-1240 |

| ¹H NMR | Aldehyde H | ~9.8-10.0 |

| ¹H NMR | Isoxazole H | ~7.0-7.2 |

| ¹³C NMR | Aldehyde C=O | ~180-185 |

| ¹³C NMR | Isoxazole C5 | ~170-175 |

| ¹³C NMR | Fluorophenyl C-F | ~160-165 (with C-F coupling) |

Biological Activities and Pharmacological Applications of 3 4 Fluorophenyl Isoxazole 5 Carbaldehyde Derivatives

Antimicrobial Activity

Antifungal Properties

Isoxazole (B147169) derivatives have demonstrated notable potential as antifungal agents. derpharmachemica.comresearchgate.net Research has shown that compounds incorporating the isoxazole moiety exhibit activity against various fungal strains. derpharmachemica.comscholarsresearchlibrary.com

In vitro studies have evaluated the antifungal efficacy of newly synthesized isoxazole derivatives. For instance, some compounds have been tested against Gram-positive and Gram-negative bacteria, as well as fungal strains such as Candida albicans and Aspergillus niger. derpharmachemica.comscholarsresearchlibrary.comresearchgate.net The results of these screenings have indicated that certain isoxazole derivatives exhibit significant antifungal activities, with some compounds showing efficacy comparable to standard antifungal drugs like Ketoconazole. derpharmachemica.com The synthesis of isoxazolines from cuminaldehyde, for example, has yielded derivatives with higher antifungal activities than commercial fungicides against specific plant-pathogenic fungi. nih.gov

The general methodology for evaluating antifungal properties often involves in vitro testing where the growth of fungal strains is measured in the presence of the synthesized compounds. researchgate.net These studies have consistently highlighted that the isoxazole core is a promising pharmacophore for the development of new antifungal drugs. derpharmachemica.comscholarsresearchlibrary.comnih.gov

| Fungal Strain | Observed Activity | Reference |

|---|---|---|

| Candida albicans | Moderate to Significant | derpharmachemica.comscholarsresearchlibrary.comresearchgate.net |

| Aspergillus niger | Moderate to Significant | derpharmachemica.comscholarsresearchlibrary.comresearchgate.net |

| Sclerotinia sclerotiorum | Higher than commercial fungicides | nih.gov |

| Physalospora piricola | Higher than commercial fungicides | nih.gov |

| Pyricularia oryzae | Higher than commercial fungicides | nih.gov |

Anticancer and Cytotoxic Effects

The anticancer and cytotoxic properties of isoxazole derivatives are well-documented, with numerous studies highlighting their potential in oncology. researchgate.netnih.govbenthamdirect.com These compounds have been shown to be effective against a variety of cancer cell lines, operating through several mechanisms of cytotoxicity. nih.govebi.ac.uk

Derivatives of 3-(4-fluorophenyl)isoxazole-5-carbaldehyde have demonstrated broad-spectrum anticancer activity. Research has shown these compounds to be effective against human cancer cell lines including those of the breast, prostate, and colon. nih.govmdpi.com For instance, certain isoxazole derivatives have exhibited potent cytotoxic activity against DU145 prostate cancer cell lines. nih.govmdpi.com

In studies involving breast cancer, isoxazole-containing compounds have shown significant efficacy against cell lines such as MCF-7. nih.govespublisher.com The introduction of an isoxazole ring to existing anticancer compounds has, in some cases, enhanced their cytotoxic effects. espublisher.com Furthermore, some derivatives have displayed high cytotoxic selectivity against specific cancer cells. nih.gov

| Cancer Cell Line | Type of Cancer | Observed Activity | Reference |

|---|---|---|---|

| MCF-7 | Breast Cancer | Significant Cytotoxicity | nih.govespublisher.com |

| DU145 | Prostate Cancer | Potent Cytotoxic Activity | nih.govmdpi.com |

| HCT116 | Colon Cancer | Significant Activity | nih.govmdpi.com |

| PC-3 | Prostate Cancer | Highly Effective | researchgate.net |

The cytotoxic effects of isoxazole derivatives are attributed to a variety of mechanisms. nih.govebi.ac.uk A primary mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.net This is often a result of interference with critical cellular processes.

One of the key targets for these compounds is tubulin. By disturbing tubulin congregation, isoxazole derivatives can disrupt the formation of microtubules, which are essential for cell division, leading to mitotic arrest and subsequent apoptosis. nih.gov Additionally, these compounds have been found to act as inhibitors of topoisomerase, an enzyme crucial for DNA replication and repair. nih.gov

Other mechanisms of action include the inhibition of protein kinases, enzymes that play a vital role in cell signaling and growth. benthamdirect.com By inhibiting these kinases, isoxazole derivatives can halt the proliferation of cancer cells. Furthermore, some derivatives have been shown to inhibit histone deacetylase (HDAC) and act as aromatase inhibitors, both of which are established targets in cancer therapy. nih.govebi.ac.uk

Anti-inflammatory and Immunomodulatory Activities

Derivatives of this compound have also been investigated for their anti-inflammatory and immunomodulatory effects. researchgate.netnih.gov These compounds can influence the immune system in various ways, from suppressing inflammatory responses to modulating the activity of immune cells. nih.govnih.gov

The immunomodulatory properties of isoxazole derivatives are diverse, with some compounds exhibiting immunosuppressive effects while others can stimulate immune responses. nih.govnih.gov For example, certain derivatives have been shown to suppress both humoral and cellular immune responses in animal models. nih.gov This suggests potential applications in the treatment of autoimmune diseases. nih.govmdpi.com

Conversely, other isoxazole derivatives have demonstrated the ability to stimulate immune functions. nih.gov For instance, some compounds have been found to enhance antibody production and modulate T-cell subsets. nih.govmdpi.com This immunostimulatory activity could be beneficial in immunocompromised individuals. nih.govnih.gov The specific effect on the immune system often depends on the precise chemical structure of the derivative. mdpi.com

A key aspect of the anti-inflammatory activity of isoxazole derivatives is their ability to inhibit enzymes involved in the inflammatory cascade, such as lipoxygenase (LOX) and cyclooxygenase (COX). nih.govnih.gov The COX enzymes, in particular COX-2, are well-known mediators of inflammation and pain. nih.gov

Several studies have synthesized and evaluated isoxazole derivatives for their COX inhibitory activity. nih.gov Some of these compounds have shown to be potent and selective inhibitors of COX-2. nih.gov Similarly, certain isoxazole derivatives have been identified as effective inhibitors of 5-lipoxygenase (5-LOX), an enzyme responsible for the production of pro-inflammatory leukotrienes. nih.govsciprofiles.com The dual inhibition of both COX and LOX pathways by a single compound is a particularly attractive strategy for developing novel anti-inflammatory drugs with potentially fewer side effects. researchgate.net

| Enzyme Target | Observed Effect | Reference |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Potent and selective inhibition | nih.gov |

| 5-Lipoxygenase (5-LOX) | Significant inhibition | nih.govsciprofiles.com |

Antiviral Properties

The isoxazole scaffold, a core component of this compound, is featured in a variety of molecules demonstrating a wide range of biological activities, including antiviral effects. nih.gov Research into isoxazole-amide derivatives has indicated their potential as antiviral agents. nih.gov Studies have focused on synthesizing novel isoxazole-amide derivatives containing an acylhydrazone moiety to explore their antiviral efficacy. nih.gov

In bioassays, certain derivatives have shown promising in vivo antiviral activities against plant viruses such as the Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). nih.gov This suggests that the isoxazole framework, when appropriately modified, can serve as a valuable pharmacophore for the development of new antiviral compounds. The mechanism of action for some of these derivatives involves enhancing defense-related enzyme activity in infected plants, thereby inducing resistance to viral infection. nih.gov While research has often focused on plant pathogens, the demonstrated bioactivity of the isoxazole ring encourages further investigation into its potential against a broader spectrum of viruses.

Enzyme Inhibition Studies

Derivatives of this compound have been investigated for their ability to inhibit various enzymes, a common strategy in drug discovery for modulating pathological processes.

Specific Enzyme Targets

The isoxazole structural motif has been integrated into compounds designed to target a range of enzymes implicated in different diseases. Research has shown that isoxazole derivatives can exhibit inhibitory effects on several key enzymes.

For instance, certain fluorophenyl-isoxazole-carboxamide derivatives have been evaluated for their inhibitory activity against metabolic enzymes like lipase and α-amylase , although some studies reported weak effects for specific compounds. researchgate.net In the context of neurodegenerative diseases, isoxazole-containing compounds have been explored as inhibitors of Monoamine Oxidase B (MAO-B) , an enzyme involved in the degradation of dopamine (B1211576). nih.gov Other research has focused on synthesizing thiazolidinone derivatives incorporating a morpholino-isoxazole structure, which have shown inhibitory activity against acetylcholinesterase (AChE) , butyrylcholinesterase (BChE) , tyrosinase , and urease . nih.gov

Table 1: Enzyme Targets of Isoxazole Derivatives

| Enzyme Target | Therapeutic Area | Reference |

|---|---|---|

| Lipase | Metabolic Disorders | researchgate.net |

| α-Amylase | Diabetes | researchgate.net |

| Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases | nih.gov |

| Acetylcholinesterase (AChE) | Neurological Disorders | nih.gov |

| Butyrylcholinesterase (BChE) | Neurological Disorders | nih.gov |

| Tyrosinase | Pigmentation Disorders | nih.gov |

Structure-Activity Relationship (SAR) in Enzyme Inhibition

The effectiveness of enzyme inhibition by isoxazole derivatives is highly dependent on their molecular structure. Structure-Activity Relationship (SAR) studies aim to identify the chemical features that govern this inhibitory potency. For isoxazole derivatives, the nature and position of substituents on the phenyl ring and other parts of the molecule play a critical role. mdpi.com

For example, in a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives designed as MAO-B inhibitors, the presence and position of hydroxyl and benzyloxy groups were crucial for activity. nih.gov One representative compound from this series demonstrated potent and selective MAO-B inhibitory activity with an IC50 value of 0.062 µM, operating through a competitive and reversible mechanism. nih.gov

In another study on thiazolidinone derivatives, substitutions on the benzylidene moiety significantly influenced the inhibitory activity against various enzymes. For instance, a derivative with a 4-methoxy substitution showed notable activity against BChE, while another with 3,4,5-trimethoxy substitutions was the most potent antioxidant. nih.gov These findings underscore that even minor structural modifications can lead to significant changes in biological activity, highlighting the importance of SAR in designing potent and selective enzyme inhibitors based on the 3-(4-Fluorophenyl)isoxazole (B2838835) scaffold. mdpi.com

Receptor Binding Studies

The interaction of small molecules with biological receptors is a fundamental aspect of pharmacology. Derivatives of this compound have been synthesized and evaluated for their ability to bind to and modulate the function of specific receptors, particularly those in the central nervous system.

Ligand-Receptor Interactions

Research has specifically targeted the interaction of isoxazole derivatives with glutamate (B1630785) and GABA receptors, which are crucial for neurotransmission.

AMPA Receptors: Fluorophenyl-isoxazole-carboxamide derivatives have been identified as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors. researchgate.net Certain derivatives have shown potent inhibitory effects on AMPA receptor activity, significantly reducing ion currents. researchgate.netmdpi.com The spatial arrangement between the phenyl and isoxazole rings is critical for effective binding to the receptor's pocket. mdpi.com

Dopamine Transporter (DAT): A series of 3α-[bis(4-fluorophenyl)methoxy]tropanes, which includes a 2β-[3-(4-Fluorophenyl)isoxazol-5-yl]tropane derivative, has been studied for its binding affinity to the dopamine transporter (DAT), as well as the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. nih.gov These compounds were designed as atypical DAT inhibitors, which could have implications for treating substance use disorders. nih.gov

GABA-A Receptors: The 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold has been identified as a positive allosteric modulator (PAM) of the α1β2γ2 GABA-A receptor. nih.gov These compounds are designed to mimic the steroelectronic properties of other known modulators, interacting with the α1/γ2 interface of the receptor. nih.gov

Implications for Neurological Disorders

The ability of this compound derivatives to interact with key neurological receptors and enzymes points to their potential as therapeutic agents for a range of neurological disorders.

Modulation of AMPA receptors is a promising therapeutic strategy for counteracting glutamate neurotoxicity, a key factor in the pathogenesis of Parkinson's disease. researchgate.net By inhibiting AMPA receptors, these compounds could help minimize calcium permeability and excitotoxicity. researchgate.net The potent inhibitory effects of isoxazole-4-carboxamide derivatives on AMPA receptors also make them promising candidates for managing chronic pain by preventing central sensitization. mdpi.com

Furthermore, the development of atypical dopamine transporter (DAT) inhibitors from isoxazole derivatives offers a novel approach for treating cocaine use disorders. nih.gov Similarly, positive allosteric modulators of the α1β2γ2 GABA-A receptor subpopulation, which is highly expressed in the basal ganglia, present a conceptually new strategy for addressing neurological dysfunctions, including potential improvements in motor function for conditions like Parkinson's disease. nih.gov

In Vivo Efficacy and Toxicological Assessments

Animal Models for Disease Studies

For context, the broader class of isoxazole derivatives has been investigated in various animal models. For instance, studies on other isoxazole-containing compounds have utilized rodent models to investigate anti-inflammatory, analgesic, anticonvulsant, and antimicrobial properties. These studies are essential for understanding the potential therapeutic applications and a compound's behavior in a complex biological system. However, without specific studies on derivatives of this compound, any discussion of their in vivo efficacy would be speculative.

Preliminary Toxicity Profiling

Similar to the lack of in vivo efficacy data, there is no specific information available in the reviewed literature regarding the preliminary toxicity profiling of derivatives of this compound. Toxicological assessment is a critical step in drug development, typically involving acute, sub-chronic, and chronic toxicity studies in animal models. These studies evaluate potential adverse effects on various organs and systems, helping to establish a safety profile for the compound.

General toxicological studies of some isoxazole-containing compounds have been reported in the broader scientific literature, but these findings cannot be directly extrapolated to derivatives of the specific compound of interest due to the significant influence of molecular structure on toxicological properties. Therefore, the toxicity profile of derivatives of this compound remains to be determined through future preclinical research.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of 4-Fluorophenyl Substitution on Biological Activity

The presence of a 4-fluorophenyl group at the 3-position of the isoxazole (B147169) ring is a significant determinant of the biological activity in this class of compounds. The fluorine atom, owing to its high electronegativity and small size, can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding interactions with biological targets.

In a study on fluorophenyl-isoxazole-carboxamide derivatives, the 4-fluorophenyl moiety was a common feature in a series of compounds evaluated for their antiproliferative activities against various cancer cell lines. researchgate.net The substitution pattern on the carboxamide portion of the molecule led to varying degrees of potency, but the constant presence of the 4-fluorophenyl group suggests it is a key component for the observed anticancer effects. For instance, compound 2f (3-(4-Fluorophenyl)-5-methyl-N-phenylisoxazole-4-carboxamide) demonstrated the highest potency against Hep3B and Hep-G2 liver cancer cell lines. researchgate.net

Table 1: Anticancer Activity of 3-(4-Fluorophenyl)isoxazole (B2838835) Derivatives

| Compound | Substituent (at carboxamide) | IC₅₀ vs. Hep3B (µg/mL) | IC₅₀ vs. Hep-G2 (µg/mL) |

|---|---|---|---|

| 2a | N-(4-methoxyphenyl) | 11.60 | >50 |

| 2b | N-(4-(tert-Butyl)phenyl) | 9.76 | >50 |

| 2c | N-(4-Chloro-2,5-dimethoxyphenyl) | 7.66 | >50 |

| 2e | N-(4-phenoxyphenyl) | 10.87 | >50 |

| 2f | N-phenyl | 5.76 | 34.64 |

Data sourced from a study on the anticancer evaluation of fluorophenyl-isoxazole derivatives. researchgate.net

Role of the Aldehyde Group and its Derivatizations on Efficacy and Selectivity

The aldehyde group at the 5-position of the isoxazole ring is a versatile functional group that plays a crucial role in the molecule's reactivity and its ability to be chemically modified. This group can act as a hydrogen bond acceptor and is a key site for derivatization to generate analogues with improved potency, selectivity, and pharmacokinetic properties.

One common derivatization strategy involves the condensation of the aldehyde with hydrazines to form hydrazones. This has been explored in the synthesis of phenylisoxazole isonicotinylhydrazone derivatives, which were evaluated for their antitubercular activity. researchgate.net The resulting acylhydrazone functional group (∼CH=N-NH-C=O∼) can act as a bidentate ligand, which may be crucial for its mechanism of action. researchgate.net In a series of such compounds, the derivatization of the aldehyde led to molecules with moderate to significant activity against Mycobacterium tuberculosis. For example, the derivative 3-(2′-fluorophenyl)isoxazole-5-carbaldehyde isonicotinylhydrazone (1) showed notable bioactivity against the sensitive H37Rv strain. researchgate.net

These modifications highlight the importance of the C5-aldehyde as a scaffold point. By converting the aldehyde to other functional groups, researchers can fine-tune the molecule's electronic and steric properties, influencing its interaction with specific biological targets and thereby modulating its efficacy and selectivity. chemimpex.com

Table 2: Antitubercular Activity of Phenylisoxazole Isonicotinylhydrazone Derivatives

| Compound | Substitution on Phenyl Ring | MIC vs. H37Rv (µM) |

|---|---|---|

| 1 | 2'-fluoro | 0.41 |

| 2 | 2'-methoxy | 0.34 |

| 3 | 2'-chloro | 0.39 |

| 4 | 3'-chloro | 0.41 |

| 5 | 4'-bromo | 0.39 |

| INH (Isoniazid) | - | 0.91 |

Data sourced from a study on the antitubercular activity of phenylisoxazole isoniazid (B1672263) derivatives. researchgate.net

Influence of Isoxazole Ring Substitutions on Pharmacological Profiles

The isoxazole ring is a privileged scaffold in medicinal chemistry, and its substitution pattern is critical for defining the pharmacological profile of its derivatives. nih.govrsc.org The nature and position of substituents on the isoxazole core can drastically alter the compound's biological activity, including its potency and target selectivity. ijpca.orgmdpi.comresearchgate.net

Studies have shown that various groups on the phenyl rings attached to the isoxazole core can impart different activities. For instance, the presence of electron-withdrawing groups like chloro or bromo substitutions on an attached phenyl ring has been shown to result in significant anti-inflammatory activity. nih.gov In one study, a compound with a biphenyl (B1667301) group at the 3-position and an ortho-para dichlorophenyl group at the 5-position of the isoxazole ring showed promising anticancer activity against the MDA-MB 231 breast cancer cell line. impactfactor.org

Furthermore, research on antibacterial agents has indicated that the presence of methoxy, dimethyl amino, and bromine groups at the C-5 phenyl ring, along with nitro and chlorine groups at the C-3 phenyl ring, can enhance antibacterial activity. ijpca.org This underscores the principle that modifications to the isoxazole scaffold allow for the exploration of a vast chemical space, leading to the development of new therapeutic agents with improved properties. rsc.org The versatility of the isoxazole ring system makes it a valuable intermediate for synthesizing a wide array of bioactive molecules. mdpi.comrsc.org

Conformational Analysis and Bioactive Conformations

The three-dimensional arrangement of the 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde molecule, particularly the rotational freedom between the phenyl and isoxazole rings, is crucial for its interaction with biological targets. Conformational analysis helps to identify the low-energy, bioactive conformations that are responsible for the compound's pharmacological effects.

In the crystal structure of a related compound, 3,5-Bis(4-fluorophenyl)isoxazole, the terminal benzene (B151609) rings form a dihedral angle of 24.23° with the central isoxazole ring, and the dihedral angle between the two benzene rings is 47.39°. nih.gov This suggests that a non-coplanar arrangement is energetically favorable. Similarly, for 3-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1,3-oxazole, the chlorinated phenyl group is nearly in-plane with the heterocycle, while the unsubstituted phenyl group adopts a nearly perpendicular orientation. nih.gov

The bioactive conformation is the specific spatial arrangement a molecule adopts when it binds to its target. This conformation may differ from the lowest energy state in solution. Understanding the preferred conformations is essential for designing more potent and selective ligands, as it allows for the creation of molecules that are pre-organized to fit into the target's binding site. Theoretical studies, such as potential energy surface scans, can reveal different stable conformations, such as coplanar and orthogonal arrangements, which can have varying populations and biological activities. semanticscholar.org

Pharmacophore Modeling and Ligand Design

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For the this compound scaffold, a pharmacophore model would typically include features like a hydrogen bond acceptor (the aldehyde oxygen and isoxazole nitrogen), an aromatic ring, and a halogen bond donor (the fluorine atom).

This scaffold has been utilized in the design of novel inhibitors for various biological targets. For example, docking-based virtual screening has successfully identified 3-phenyl-5-methyl-isoxazole-4-carboxamide derivatives as agonists for Hypoxia-inducible factor-2α (HIF-2α). nih.gov Similarly, isoxazole-based compounds have been designed as inhibitors of Heat shock protein 90 (Hsp90), where molecular docking studies were used to predict the interactions between the designed ligands and the protein's active site. researchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding affinity.

Advanced Applications in Materials Science and Agrochemicals

Applications in Polymer Synthesis and Advanced Materials

The distinct chemical properties of 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde make it a compound of interest in materials science, particularly in the formulation of advanced polymers and materials. chemimpex.com The presence of the fluorophenyl group and the isoxazole (B147169) ring contributes to the synthesis of materials with enhanced durability and performance characteristics. chemimpex.com

The aldehyde functional group provides a reactive site for various polymerization reactions. It can participate in condensation reactions with other monomers to be incorporated into polymer backbones. This integration can impart specific properties to the resulting material, such as improved thermal stability and chemical resistance, which are desirable for high-performance applications. Researchers utilize this compound to create novel polymeric structures where the isoxazole and fluorophenyl moieties can influence the final material's electronic and physical properties. chemimpex.comchemimpex.com

Table 1: Research Focus on this compound in Materials Science

| Application Area | Key Role of Compound | Resulting Material Enhancement |

| Polymer Synthesis | Serves as a monomer or key intermediate in polymerization reactions. | Enhances durability and chemical resistance of the final polymer. chemimpex.com |

| Advanced Materials | Used in the formulation of materials requiring specific functionalities. | Improves overall performance and resistance to environmental factors. chemimpex.comchemimpex.com |

Development of Coatings with Specific Chemical Functionalities

In the field of advanced coatings, this compound is employed to develop surfaces with specific and enhanced functionalities. chemimpex.com The compound can be used to synthesize additives or be directly incorporated into coating formulations. Its structure contributes to creating coatings that offer improved durability and resistance to various environmental factors. chemimpex.com

The fluorophenyl group is particularly significant in this context. Fluorine-containing compounds are known for their low surface energy, high hydrophobicity, and chemical inertness. By integrating this compound into coating matrices, it is possible to develop surfaces that are water-repellent, resistant to chemical degradation, and exhibit anti-fouling properties. These characteristics are highly sought after for protective coatings in demanding industrial and environmental settings.

Precursor in Agrochemical Formulations

This compound serves as a crucial intermediate in the synthesis of modern agrochemicals. chemimpex.com The isoxazole ring is a key structural motif found in a number of biologically active compounds used in agriculture. mdpi.com The compound's ability to undergo various chemical transformations allows for the creation of diverse derivatives tailored for specific agricultural applications. chemimpex.com

This compound plays a significant role in the development of new pesticides, including fungicides and herbicides, aimed at improving crop protection and yield. chemimpex.com The isoxazole scaffold is a component of several commercial herbicides. For instance, Isoxaflutole, a prominent herbicide, features an isoxazole ring and is used for broadleaf weed control in crops like maize and sugarcane. nih.gov The derivatives of isoxazole carbaldehydes are investigated for their potential as effective and selective agents against various pests and unwanted vegetation. The synthesis of novel isoxazoline-containing molecules, which can be derived from precursors like this compound, is an active area of research for developing new insecticidal agents. mdpi.com

There is a growing emphasis on developing agrochemicals that are effective while minimizing environmental impact. chemimpex.com this compound is considered a precursor that can contribute to the formulation of more environmentally benign pesticides and herbicides. chemimpex.com The goal is to synthesize active ingredients that are highly targeted towards specific pests or weeds, allowing for lower application rates and reduced non-target effects. The versatility of the isoxazole ring allows chemists to modify structures to enhance efficacy and improve the environmental profile of the resulting agrochemical, moving towards greener chemistry protocols. chemimpex.comnih.gov

Future Perspectives and Research Directions

Design and Synthesis of Novel Analogs with Enhanced Potency and Selectivity

A primary focus of future research will be the rational design and synthesis of new analogs derived from 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde to improve therapeutic potency and target selectivity. The aldehyde group serves as a versatile chemical handle for a multitude of transformations, allowing for the creation of diverse libraries of compounds. chemimpex.com

Key synthetic strategies will likely include:

Modification of the Carbaldehyde Group: Conversion of the aldehyde to various functional groups such as imines, hydrazones, oximes, alcohols, and carboxylic acids can introduce new pharmacophores and alter the molecule's interaction with biological targets. For instance, creating isonicotinylhydrazone derivatives has been explored for other phenylisoxazole carbaldehydes to investigate antitubercular activity. researchgate.net

Advanced Cycloaddition Reactions: The isoxazole (B147169) ring itself is often synthesized via 1,3-dipolar cycloaddition. nih.govnih.gov Future work may involve refining these methods, including transition metal-catalyzed and green chemistry approaches, to generate more complex and bioactive isoxazole structures efficiently. rsc.orgnih.govrsc.org

Functionalization of the Phenyl Ring: While the existing 4-fluoro substituent is significant for modulating electronic properties, further substitution on the phenyl ring could fine-tune the molecule's lipophilicity, steric profile, and binding interactions.

Continuous Flow Synthesis: Modern techniques like continuous flow photochemistry can be adapted for the synthesis of isoxazole derivatives, potentially reducing reaction times and improving scalability compared to traditional batch methods. mdpi.com

These structural modifications aim to enhance pharmacokinetic profiles, increase efficacy, and reduce off-target toxicity, which are critical for the development of superior drug candidates. nih.gov

Investigation of New Biological Targets and Disease Indications

The isoxazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. rsc.orgnih.govnih.gov A significant avenue for future research will be to screen derivatives of this compound against a broad range of biological targets to uncover novel therapeutic applications.

Potential areas for investigation include:

Anticancer Therapies: Isoxazole-containing compounds have demonstrated cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. nih.govespublisher.com Future studies could explore the efficacy of new analogs against specific cancer-related targets like protein kinases, tubulin, or heat shock proteins.